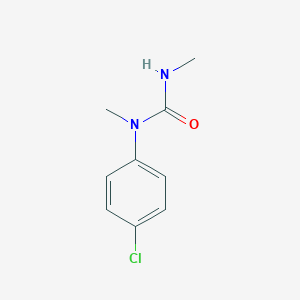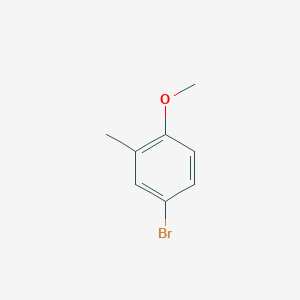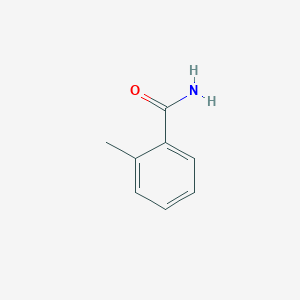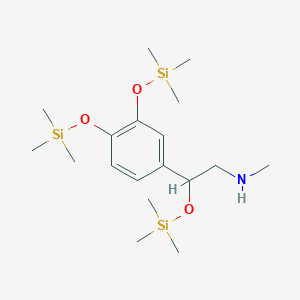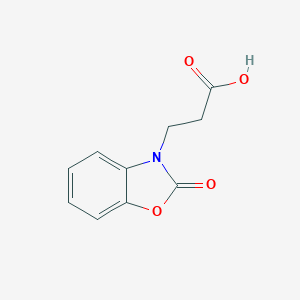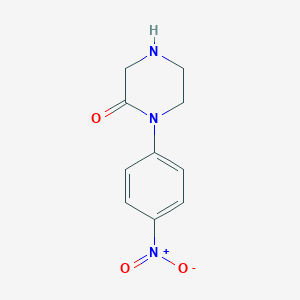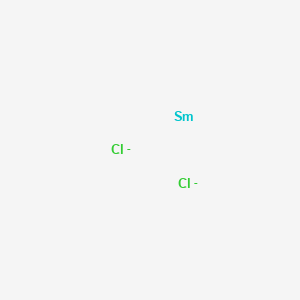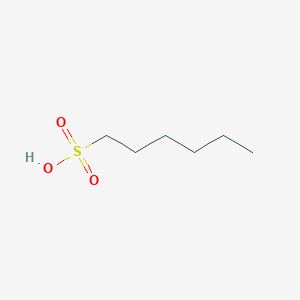
2-(Oxolan-3-yl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 2-(Oxolan-3-yl)propanedioic acid, such as aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, has been demonstrated. These compounds are synthesized from simple starting materials like 1,3-propanediol and 1,4-butanediol, achieving 70% overall yield. The synthesis involves facile steps and highlights the potential for creating complex molecules from simple precursors, indicating the versatility and reactivity of compounds within this class (Groth & Meldal, 2001).
Molecular Structure Analysis
The structure of compounds closely related to 2-(Oxolan-3-yl)propanedioic acid, such as ninhydrin derivatives, has been detailed through spectral analysis and single crystal X-ray analysis. These studies reveal the intricacies of molecular configurations, highlighting the importance of structural analysis in understanding the reactivity and properties of these compounds. Advanced computational methods, including DFT/B3LYP, have been employed to optimize molecular structures and calculate vibrational wave numbers, providing insights into the electronic properties of these molecules (Ghalib et al., 2019).
Chemical Reactions and Properties
2-(Oxolan-3-yl)propanedioic acid and its derivatives participate in various chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For instance, the compound has been involved in thioacetalization reactions, demonstrating high yields and chemoselectivity. These reactions underscore the compound's utility in synthesizing dithioacetals, an important class of organic compounds (Yu et al., 2005).
Physical Properties Analysis
The physical properties of 2-(Oxolan-3-yl)propanedioic acid derivatives, such as 1,3-dioxolanes, have been extensively studied. These investigations include the examination of boiling points, solubility, and other physical parameters essential for their application in various fields, including materials science and chemical engineering (Ahmad et al., 1984).
Aplicaciones Científicas De Investigación
- Specific Scientific Field: Synthetic Biology
- Summary of the Application: The compound “2-(Oxolan-3-yl)propanedioic acid” is used in the production of malonic acid, which is a common component of many products and processes in the pharmaceutical and cosmetic industries . A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid .
- Methods of Application or Experimental Procedures: The conversion process is sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase . After systematic screening, the enzyme oxaloacetate decarboxylase Mdc was discovered to catalyze the first step of the artificially designed pathway in vitro . This synthetic pathway was then functionally constructed in the cellulolytic thermophilic fungus Myceliophthora thermophila .
- Results or Outcomes: After enhancement of glucose uptake, the titer of malonic acid achieved was 42.5 mg/L . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .
Propiedades
IUPAC Name |
2-(oxolan-3-yl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBKNURKXIOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)propanedioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

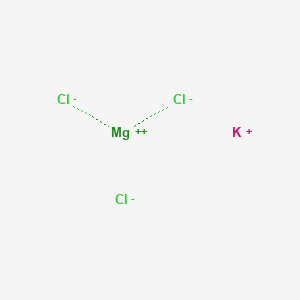
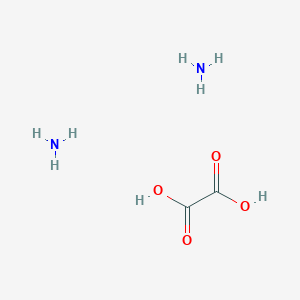
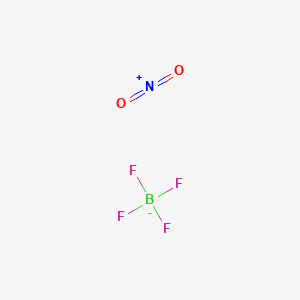
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
